

Unveiling the Physicochemical Landscape of N6-Modified Adenosines: A Technical Guide

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Compound of Interest		
Compound Name:	N6-Acetyloxymethyladenosine	
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Introduction

This technical guide serves as a comprehensive resource on the physicochemical properties of N6-modified adenosines, with a primary focus on available data for N6-Acetyladenosine due to the limited public information on N6-Acetyloxymethyladenosine. The adenosine scaffold, a cornerstone of numerous biological processes, undergoes various modifications that profoundly influence its function. Understanding the physicochemical characteristics of these modified nucleosides is paramount for researchers in drug discovery, chemical biology, and molecular diagnostics. This document provides a structured overview of known properties, relevant experimental methodologies, and associated biological pathways to facilitate further research and development.

Physicochemical Properties of N6-Acetyladenosine

While specific data for **N6-Acetyloxymethyladenosine** is not readily available in public databases, we can examine the properties of the closely related compound, N6-Acetyladenosine. These properties provide a foundational understanding of how N6 modifications can influence the adenosine molecule.



Property	Value	Source
Molecular Formula	C12H15N5O5	PubChem[1]
Molecular Weight	309.28 g/mol	PubChem[1]
IUPAC Name	N-[9-[(2R,3R,4S,5R)-3,4- dihydroxy-5- (hydroxymethyl)oxolan-2- yl]purin-6-yl]acetamide	PubChem[1]
CAS Number	16265-37-5	PubChem[1]
SMILES	CC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3INVALID- LINKCO)O">C@@HO	PubChem[1]
InChlKey	SLLVJTURCPWLTP- WOUKDFQISA-N	PubChem[1]

Experimental Protocols

Due to the scarcity of specific experimental protocols for **N6-Acetyloxymethyladenosine**, a generalized workflow for a common technique used in the study of the related N6-methyladenosine (m6A), Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq), is provided below. This method is instrumental in identifying m6A modifications across the transcriptome.

Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq) Protocol

- RNA Extraction and Fragmentation: Total RNA is extracted from the cells or tissues of interest. The RNA is then chemically fragmented into smaller pieces, typically around 100 nucleotides in length.
- Immunoprecipitation: The fragmented RNA is incubated with an antibody that specifically recognizes and binds to N6-methyladenosine. These antibodies are typically coupled to magnetic beads.

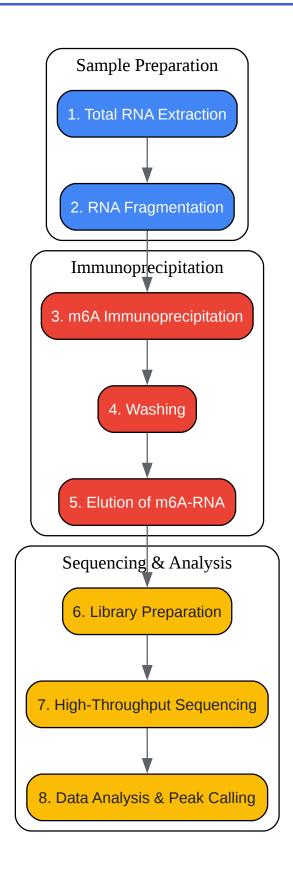






- Washing and Elution: The beads are washed to remove non-specifically bound RNA fragments. The m6A-containing RNA fragments are then eluted from the antibody-bead complex.
- Library Preparation: The enriched RNA fragments are used as a template to synthesize cDNA. Sequencing adapters are then ligated to the ends of the cDNA fragments.
- Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.
- Data Analysis: The sequencing reads are aligned to a reference genome or transcriptome. Peaks in the read coverage indicate the locations of m6A modifications.





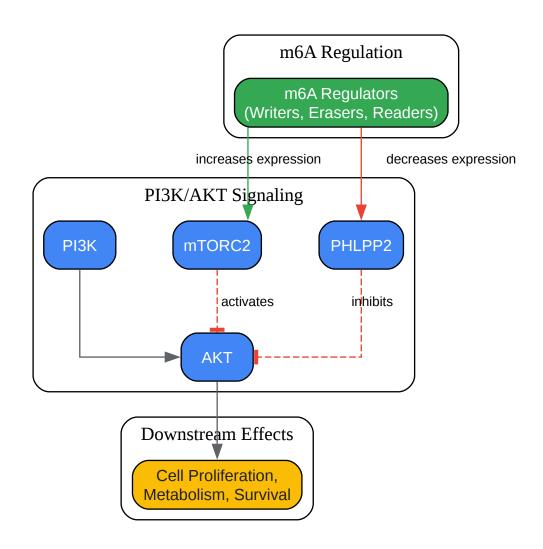
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A generalized workflow for Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq).



Signaling Pathways

While no signaling pathways involving **N6-Acetyloxymethyladenosine** have been documented, the related N6-methyladenosine (m6A) modification is known to be a critical regulator in various cellular processes, including cancer progression. The PI3K/AKT signaling pathway is one such pathway significantly influenced by m6A modifications.



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Influence of N6-methyladenosine (m6A) on the PI3K/AKT signaling pathway.

The diagram above illustrates how m6A regulators can modulate the PI3K/AKT pathway. For instance, m6A methylation can act as a regulator by increasing the expression of the positive regulator mTORC2 and decreasing the expression of the negative regulator PHLPP2, ultimately impacting downstream cellular processes.



Conclusion

This guide provides a summary of the available physicochemical data for N6-Acetyladenosine, a close analog of N6-Acetyloxymethyladenosine. The lack of specific public data for N6-Acetyloxymethyladenosine highlights a gap in the current scientific literature and presents an opportunity for further investigation. The provided experimental protocol and signaling pathway diagram for the related and extensively studied N6-methyladenosine modification offer a valuable framework for researchers venturing into the study of novel adenosine modifications. Future research efforts are necessary to fully elucidate the properties and biological roles of a wider range of N6-substituted adenosines.

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References

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